molecular formula C10H10BrIO2 B14040308 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one

1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one

Cat. No.: B14040308
M. Wt: 368.99 g/mol
InChI Key: PPLHLSGQJZNOTG-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one is a halogenated ketone featuring a bromine atom at the 1-position, an iodine atom at the 2-position, and a methoxy group at the 4-position of the phenyl ring. For instance, 1-Bromo-3-(4-iodophenyl)propan-2-one (CAS: 1239112-68-5) shares a similar bromo-iodo-phenylpropan-2-one backbone, with a molecular weight of 338.97 g/mol, boiling point of 332.7°C, and density of 1.98 g/cm³ . The methoxy group in the target compound likely enhances solubility and electron density, influencing its reactivity in substitution or coupling reactions. Such compounds are often intermediates in pharmaceutical synthesis or organic catalysis, though specific applications for this derivative require further study.

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

1-bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H10BrIO2/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

PPLHLSGQJZNOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)CBr)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one typically involves two key synthetic steps:

  • Step 1: Synthesis of the halogenated aromatic precursor, specifically 1-bromo-4-iodo-2-methoxybenzene or closely related isomers.
  • Step 2: Introduction of the propan-2-one side chain via alkylation or acylation, often through nucleophilic substitution or Friedel-Crafts acylation derivatives.

The presence of both bromine and iodine on the aromatic ring allows for selective reactivity in cross-coupling reactions, facilitating the construction of the target molecule.

Preparation of the Aromatic Halide Precursor

The compound 1-bromo-4-iodo-2-methoxybenzene is a common intermediate for the synthesis of this compound. Its preparation is well-documented and involves halogenation of methoxybenzene derivatives under controlled conditions.

Typical Reaction Conditions:
Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Bromine addition to 4-methoxyphenyl Acetic acid 0 °C to RT 15 hours Quantitative Slow addition of bromine at 0 °C, then warmed to RT
Pd-catalyzed halogen exchange 1,2-Dimethoxyethane (DME) 100 °C 36 hours 72% Pd(PPh3)4 catalyst with CsF base for selective halogenation

These procedures yield the key intermediate with high purity, which is critical for downstream functionalization.

Introduction of the Propan-2-one Side Chain

The propan-2-one moiety can be introduced via nucleophilic substitution or acylation reactions on the halogenated aromatic ring. Although direct literature on this compound is scarce, analogous methods for related compounds suggest the following:

  • Nucleophilic substitution: Using 3-bromopropan-2-one or its equivalents to alkylate the aromatic ring bearing iodine and methoxy groups.
  • Friedel-Crafts acylation: Utilizing propanoyl chloride derivatives under Lewis acid catalysis to acylate the aromatic ring, followed by selective halogenation.

Representative Synthetic Route Example

Based on combined literature data and typical synthetic protocols for similar compounds, a plausible synthetic route is:

  • Synthesis of 1-bromo-4-iodo-2-methoxybenzene: Bromination of 2-methoxyaniline derivatives or methoxybenzene under controlled bromine addition at low temperature, followed by iodination using iodine sources and Pd-catalyzed coupling for regioselectivity.

  • Alkylation with 3-bromopropan-2-one: The aromatic halide undergoes nucleophilic substitution with 3-bromopropan-2-one or its enolate equivalent, often in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or DME) at elevated temperatures.

  • Purification: The crude product is purified by silica gel column chromatography using gradient elution (e.g., ethyl acetate/hexanes) to isolate the desired this compound as a pure compound.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Aromatic halide synthesis Bromine, iodine, Pd(PPh3)4, CsF Acetic acid, DME 0 to 100 15 h to 36 h Up to 72 Controlled halogenation and Pd-catalyzed coupling
Side chain introduction 3-Bromopropan-2-one, base (K2CO3) DMF, DME 80 to 110 Overnight N/A Alkylation or acylation step, conditions inferred from analogs
Purification Silica gel chromatography EtOAc/hexane gradient Room temperature N/A N/A Standard purification method

Research Findings and Observations

  • The halogenation pattern (bromo and iodo substituents) on the methoxyphenyl ring is crucial for the regioselectivity and reactivity in subsequent coupling reactions.
  • Palladium-catalyzed cross-coupling techniques (e.g., Suzuki or Stille) are often employed to install or modify halogen substituents to achieve the desired substitution pattern with high efficiency and yields.
  • The methoxy group at the 4-position activates the aromatic ring toward electrophilic substitution and stabilizes intermediates during coupling.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yield and purity.
  • The propan-2-one side chain introduction is typically achieved via nucleophilic substitution of the aromatic halide with a suitable ketone-containing alkylating agent, although specific literature examples for this exact compound are limited, necessitating adaptation from analogous syntheses.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of halogenated phenylpropanones on biological systems.

    Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key halogenated propan-2-one derivatives is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one* C₁₀H₁₀BrIO₂ ~354.00 ~340 (predicted) ~2.0 (predicted) 2-I, 4-OCH₃, 1-Br
1-Bromo-3-(4-iodophenyl)propan-2-one C₉H₈BrIO 338.97 332.7 1.98 4-I, 1-Br
1-Bromo-3-(4-chlorophenoxy)propan-2-one C₉H₈BrClO₂ 263.52 N/A N/A 4-Cl (phenoxy), 1-Br
1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈BrF₃O 281.07 N/A N/A 3-CF₃, 1-Br
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one C₉H₇BrCl₂O 290.92 N/A N/A 2,4-Cl, 1-Br

*Predicted values based on analogs.

Key Observations:

  • Halogen Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or bromine-substituted analogs. For example, 1-Bromo-3-(4-iodophenyl)propan-2-one has a molecular weight of 338.97 g/mol, significantly higher than 1-Bromo-3-(4-chlorophenoxy)propan-2-one (263.52 g/mol) .
  • Substituent Reactivity: The methoxy group (electron-donating) at the 4-position may stabilize the aromatic ring via resonance, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) in 1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one, which could enhance electrophilic substitution resistance .

Stability and Handling

  • Thermal Stability: The high predicted boiling point (~340°C) of the target compound aligns with 1-Bromo-3-(4-iodophenyl)propan-2-one (332.7°C), indicating suitability for high-temperature reactions .
  • Sensitivity: Brominated propan-2-ones with bulky substituents (e.g., iodine) may require inert atmospheres or low-temperature storage to avoid degradation, as seen in unstable dibromopropan-2-one derivatives .

Biological Activity

1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one is a halogenated organic compound notable for its unique structure, which includes both bromine and iodine atoms attached to a methoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃BrI O, with a molecular weight of approximately 368.99 g/mol. The presence of halogens (bromine and iodine) and the methoxy group significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit significant biological properties, including:

  • Antimicrobial Activity : The compound shows promise in inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Similar compounds have been studied for their effects on cancer cell lines, suggesting potential therapeutic applications.

The biological activity of this compound is likely linked to its ability to interact with biological targets. The halogen atoms can enhance binding affinity towards enzymes or receptors, while the methoxy group may modulate electronic properties, influencing these interactions.

Antimicrobial Studies

In a recent study, various halogenated compounds were screened for their antimicrobial properties. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.01
Escherichia coli0.05
Bacillus subtilis0.02

Anticancer Activity

Research into the anticancer properties of similar compounds has shown that halogenated phenyl ketones can induce apoptosis in cancer cell lines. In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cells, although specific data on this compound is still limited.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often utilizing automated reactors for scalability. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and material science, owing to its unique chemical properties .

Q & A

Basic: What are the optimal synthetic routes for 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation of a propanone precursor. For example, bromination and iodination can be achieved via nucleophilic substitution or Friedel-Crafts alkylation. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogen reactivity .
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions like dehalogenation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. HPLC analysis (≥95% purity) ensures quality .
    Reference : Similar bromo-propanone syntheses in highlight the importance of stepwise halogenation and purification .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm halogenation. The methoxy group (OCH3\text{OCH}_3) appears as a singlet near δ 3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. Monoclinic crystal systems (e.g., P21/cP2_1/c) are common for similar brominated ketones .
    Reference : provides crystallographic data for a structurally analogous compound .

Advanced: How do the bromine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The halogen atoms act as leaving groups in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Reactivity Hierarchy : Iodine (weaker C-I bond) reacts faster than bromine, enabling sequential coupling .
  • Steric Effects : The 2-iodo and 4-methoxy groups may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity, guiding catalyst selection .
    Reference : discusses halogenated alkene reactivity in similar contexts .

Advanced: How can researchers resolve contradictions in reported spectral data or reaction yields?

Methodological Answer:

  • Reproducibility Checks : Replicate conditions (solvent purity, inert atmosphere) to identify variables .
  • Multi-Technique Validation : Cross-validate NMR with IR (C=O stretch ~1700 cm1^{-1}) and X-ray data .
  • By-Product Analysis : Use GC-MS to detect halogen exchange or decomposition products (e.g., deiodinated species) .
    Reference : emphasizes HPLC and mass spectrometry for purity assessment .

Advanced: What role does the methoxy group play in directing electrophilic substitution reactions?

Methodological Answer:
The 4-methoxy group is a strong electron-donating substituent, activating the aromatic ring for electrophilic attack at the ortho/para positions. However, steric hindrance from the 2-iodo group may divert reactivity:

  • Regioselectivity : Para to methoxy is favored, but steric effects from iodine can shift attack to meta positions .
  • Kinetic Studies : Competitive experiments with nitrobenzene derivatives quantify directing effects .
    Reference : discusses methoxy-substituted propanones in synthesis .

Advanced: How can computational tools optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like AiZynthFinder predict viable routes using known reactions (e.g., halogenation, ketone alkylation) .
  • Transition State Modeling : Software (Gaussian, ORCA) calculates activation energies for substitution vs. elimination pathways .
  • Machine Learning : Train models on PubChem data to predict solvent-catalyst combinations for higher yields .
    Reference : highlights AI-driven synthesis planning for brominated ketones .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth : Slow evaporation from acetone/water mixtures promotes nucleation.
  • Twinned Data : High-resolution diffraction (e.g., synchrotron radiation) resolves overlapping reflections .
  • Software Refinement : SHELXL refines disordered halogen atoms using constraints (e.g., ISOR for thermal parameters) .
    Reference : details monoclinic crystal refinement for a related structure .

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